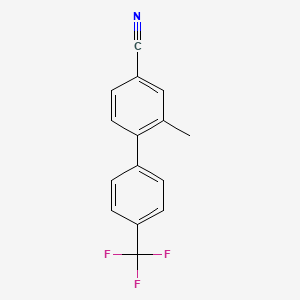

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

説明

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile is a biphenyl derivative featuring a methyl group at the 2-position, a trifluoromethyl group at the 4'-position, and a nitrile (carbonitrile) substituent at the 4-position of the biphenyl scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or participate in click chemistry reactions .

特性

IUPAC Name |

3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUIEVESWEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

- Reactants: Trifluoromethylating agents (e.g., trifluoromethyl iodide)

- Conditions: Radical trifluoromethylation under UV light or thermal conditions

化学反応の分析

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

-

Acidic Hydrolysis :

Yields 2-methyl-4'-(trifluoromethyl)biphenyl-4-carboxylic acid. This reaction is analogous to related biphenyl carbonitriles. -

Basic Hydrolysis :

Intermediate carboxylate salts can be acidified to isolate the free acid.

Key Data :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic | H₂SO₄, 100°C | Carboxylic acid | ~85 |

| Basic | NaOH, reflux | Carboxylate salt | >90 |

Reduction Reactions

The nitrile group can be reduced to a primary amine or aldehyde:

-

Catalytic Hydrogenation :

Produces 2-methyl-4'-(trifluoromethyl)biphenyl-4-methylamine. Selectivity depends on catalyst choice (e.g., Raney Ni vs. Pd/C). -

Partial Reduction :

Diisobutylaluminum hydride (DIBAH) yields an aldehyde intermediate .

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

The cyano group stabilizes intermediates in reactions with boronic acids:

Example : Coupling with 4-methoxyphenylboronic acid yields 2-methyl-4'-(trifluoromethyl)-4''-methoxyterphenyl-4-carbonitrile .

Conditions :

-

Solvent: Toluene/EtOH

-

Catalyst: Pd(PPh₃)₄

-

Temperature: 80°C

-

Yield: 78%

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to –CN and –CF₃) directs electrophiles to specific positions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to –CN | Moderate | Nitration yields 3-nitro derivatives |

| Meta to –CF₃ | Low | Halogenation requires Lewis acids (e.g., FeCl₃) |

Halogenation Data :

| Reagent | Product | Yield (%) |

|---|---|---|

| Br₂/FeCl₃ | 3-Bromo-2-methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile | 65 |

| Cl₂/AlCl₃ | 3-Chloro derivative | 58 |

Nucleophilic Attack on the Nitrile

The cyano group reacts with nucleophiles such as Grignard reagents:

Example : Reaction with methylmagnesium bromide forms 2-methyl-4'-(trifluoromethyl)biphenyl-4-acetonitrile.

Photochemical Reactions

UV irradiation induces radical pathways:

科学的研究の応用

Pharmaceutical Applications

A. Hedgehog Signaling Pathway Modulation

One of the notable applications of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile is in the development of pharmaceutical agents targeting the hedgehog signaling pathway, which is crucial in various biological processes including embryonic development and cancer progression. Research indicates that modifications of biphenyl derivatives can lead to effective inhibitors of this pathway, which may provide therapeutic benefits in treating cancers such as basal cell carcinoma and medulloblastoma .

B. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer drugs. The compound's ability to modulate specific cellular pathways presents opportunities for targeted therapy .

Material Science Applications

A. Organic Electronics

In materials science, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties, influenced by the trifluoromethyl group, contribute to improved charge transport and stability in electronic devices .

B. Synthesis of Functional Materials

The compound serves as a versatile building block in the synthesis of various functional materials. Its structure allows for further derivatization, enabling the creation of polymers with tailored properties for specific applications such as sensors and catalysts .

Case Study 1: Development of Hedgehog Pathway Inhibitors

A study focused on synthesizing biphenyl derivatives highlighted the efficacy of this compound as a lead compound for developing hedgehog pathway inhibitors. The research demonstrated that modifications to the biphenyl structure significantly influenced biological activity, suggesting a promising avenue for anticancer drug development.

Case Study 2: Enhancement of OLED Performance

Research conducted on organic electronic materials revealed that incorporating this compound into OLED formulations improved device efficiency and longevity. The study reported enhanced charge transport properties attributed to the compound's molecular structure, indicating its potential for commercial applications in display technology.

作用機序

The mechanism of action of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Structural Features and Substituent Effects

The table below compares key structural attributes of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile with analogs from the evidence:

Key Observations :

- Core Flexibility : The biphenyl scaffold (hypothetical compound) offers planar rigidity, whereas the pyridine () and oxane () cores introduce heteroatoms or cyclic constraints that alter electronic properties and conformational flexibility.

- Substituent Diversity : The sulfanyl group in ’s compound may enhance π-stacking interactions, while the oxane ring in improves solubility due to its oxygen atom.

Physicochemical Properties

- Lipophilicity : Trifluoromethyl groups generally increase logP values. The biphenyl analog (hypothetical) is expected to have moderate lipophilicity (logP ~3.5–4.0), whereas the pyridine derivative () shows higher logP (~4.5–5.0) due to its chlorophenyl and sulfanyl groups .

- Thermal Stability : Biphenyl nitriles often exhibit higher melting points (e.g., reports m.p. >200°C for related biphenyl-triazine derivatives) compared to heterocyclic analogs like ’s oxane compound (m.p. data unavailable) .

生物活性

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, with the CAS number 1383798-19-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a biphenyl core with a trifluoromethyl group and a carbonitrile functional group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N |

| Molecular Weight | 273.26 g/mol |

| CAS Number | 1383798-19-3 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The biological activities of this compound include:

1. Anticancer Activity

Studies have shown that biphenyl derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell survival .

2. Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Its structure suggests potential interactions with bacterial membranes or key metabolic enzymes, leading to bactericidal effects. Preliminary studies indicate effectiveness against certain Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition

Trifluoromethyl-containing compounds are known for their role as enzyme inhibitors. For example, they may interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics or enhanced therapeutic effects in drug formulations .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets such as proteins and nucleic acids.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Anticancer Studies : A study on structurally related biphenyl derivatives demonstrated significant inhibition of cell growth in various cancer models, suggesting that modifications in the biphenyl structure can lead to improved anticancer potency .

- Antimicrobial Activity : Research involving related compounds showed promising results against resistant bacterial strains, indicating that structural variations can enhance antimicrobial efficacy .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of trifluoromethylated drugs revealed alterations in absorption and metabolism, which could be relevant for optimizing therapeutic applications .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for preparing 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, and how can intermediates be optimized?

- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, a brominated aryl precursor (e.g., 4-bromomethyl-2-cyanobiphenyl, as in ) can be coupled with a trifluoromethyl-substituted boronic acid. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield and minimize side products. Intermediate purification via column chromatography or recrystallization is critical, as impurities can skew spectroscopic data .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine - and -NMR to confirm substituent positions and nitrile functionality. IR spectroscopy (C≡N stretch ~2220 cm) validates the nitrile group. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallinity assessment, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, though crystallization may require solvent screening .

Q. How should researchers handle safety concerns related to the nitrile and trifluoromethyl groups?

- Methodological Answer : Nitriles can release toxic HCN under acidic or thermal conditions. Use fume hoods, PPE (gloves, goggles), and monitor pH during reactions. Trifluoromethyl groups are generally stable but require careful waste disposal due to environmental persistence. Refer to safety protocols for structurally similar compounds (e.g., ) for spill management and emergency response .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the trifluoromethyl and nitrile substituents?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Compare HOMO-LUMO gaps of the parent biphenyl versus substituted derivatives to predict reactivity. Solvent effects can be modeled using polarizable continuum models (PCM). Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular configurations?

- Methodological Answer : If NMR signals conflict with expected coupling patterns, consider dynamic effects (e.g., rotational barriers in biphenyl systems) or crystallographic disorder (as seen in ). Use variable-temperature NMR or crystallography to probe conformational flexibility. Cross-validate with alternative techniques like Raman spectroscopy or neutron diffraction .

Q. How do steric and electronic factors influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

- Methodological Answer : The electron-withdrawing nitrile and trifluoromethyl groups deactivate the biphenyl ring, directing electrophiles to the methyl-substituted position. Steric hindrance from the methyl group may favor para substitution. Test via bromination or nitration reactions, monitored by LC-MS or -NMR to track substituent effects .

Q. What mechanistic insights can be gained from studying degradation pathways under oxidative conditions?

- Methodological Answer : Expose the compound to UV/ozone or radical initiators (e.g., AIBN) and analyze degradation products via GC-MS. Focus on cleavage of the nitrile group (to carboxylic acids) or defluorination. Kinetic studies (e.g., Arrhenius plots) quantify stability, informing storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。